molecular formula C14H12Cl2N2O2 B6637365 2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide

2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide

Cat. No. B6637365
M. Wt: 311.2 g/mol
InChI Key: DJOYGQWWZUGZAG-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide, commonly known as Compound X, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of pyridine-based amides and has been synthesized through various methods. In

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, studies have suggested that it acts on the GABAergic system and modulates the activity of GABA receptors. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation, alleviate pain, and reduce seizures in animal models. Additionally, studies have shown that Compound X can improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for research on Compound X. One area of interest is its potential as a treatment for neurodegenerative disorders. Further studies are needed to investigate its mechanism of action and efficacy in animal models of these diseases. Additionally, its potential as an anticancer agent warrants further investigation. Other future directions for research include investigating its potential as a treatment for pain and inflammation and exploring its pharmacokinetics and pharmacodynamics in humans.

Synthesis Methods

Compound X has been synthesized through several methods, including the reaction of 2,5-dichloroaniline with pyridine-3-carboxaldehyde followed by the addition of sodium borohydride and acetic anhydride. Another method involves the reaction of 2,5-dichloroaniline with 3-hydroxymethylpyridine in the presence of triethylamine and acetic anhydride. These methods have been optimized to produce Compound X in high yields and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, Compound X has been investigated for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Studies have also shown that Compound X has anticancer properties and can induce apoptosis in cancer cells.

properties

IUPAC Name

2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-1-2-12(16)10(5-11)6-14(20)18-13-7-17-4-3-9(13)8-19/h1-5,7,19H,6,8H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOYGQWWZUGZAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CC(=O)NC2=C(C=CN=C2)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-dichlorophenyl)-N-[4-(hydroxymethyl)pyridin-3-yl]acetamide

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